

# Gamillus: Illuminating the Acidic Landscape of the Cell for Super-Resolution Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gamillus*

Cat. No.: B1192768

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Gamillus** is a monomeric green fluorescent protein (GFP) engineered from the flower hat jellyfish, *Olindias formosa*, to exhibit remarkable acid tolerance.[1][2] This unique characteristic makes it an invaluable tool for the visualization of dynamic processes within acidic organelles, such as lysosomes, endosomes, and autophagosomes, which are crucial for cellular homeostasis and implicated in various disease states.[1][3] Unlike many other fluorescent proteins that lose their fluorescence in low pH environments, **Gamillus** maintains stable and bright fluorescence over a wide pH range, surmounting a significant hurdle in cellular imaging.[3][4][5] Furthermore, the development of reversibly switchable variants of **Gamillus** has extended its utility to super-resolution microscopy techniques, enabling the study of subcellular structures within these acidic compartments at unprecedented resolution.[6][7]

## Key Features of Gamillus

- **Exceptional Acid Tolerance:** **Gamillus** has a pKa of 3.4, allowing it to remain brightly fluorescent in highly acidic environments.[3][4]
- **Bright and Photostable:** It exhibits high brightness and photostability, even under the demanding conditions of live-cell imaging.[8]

- **Monomeric Nature:** As a true monomer, **Gamillus** is less likely to cause artifacts through protein aggregation when fused to a protein of interest.[2]
- **Super-Resolution Capability:** Reversibly switchable variants, rs**Gamillus**-S and rs**Gamillus**-F, have been developed for super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM).[6][7]

## Quantitative Data

The photophysical properties of **Gamillus** and its variants make them robust reporters for imaging in acidic organelles. Below is a summary of their key quantitative characteristics compared to the widely used EGFP.

Property	Gamillus	rsGamillus-S	rsGamillus-F	EGFP
pKa	3.4[3][4]	3.6	N/A	~6.0
Excitation Max (nm)	~484	N/A	N/A	~488
Emission Max (nm)	~510	N/A	N/A	~507
Quantum Yield	~0.70	N/A	N/A	~0.60
Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	~23,000	N/A	N/A	~55,000
Relative Brightness	Nearly twice as bright as other reported GFPs[3][4]	N/A	N/A	Standard
Switching Contrast (acidic)	High[6]	Enhanced[6]	Enhanced[6]	N/A
Off-switching Speed	N/A	Enhanced[6]	Faster than rsGamillus-S[6]	N/A

## Experimental Protocols

### Protocol 1: Plasmid Transfection for **Gamillus** Expression in Mammalian Cells

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a **Gamillus**-fusion protein.

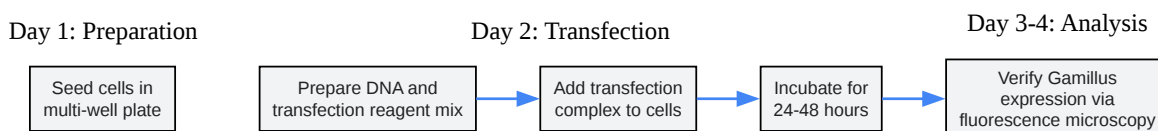
#### Materials:

- Mammalian cell line of choice (e.g., HeLa, HEK293T)
- Complete culture medium
- Plasmid DNA encoding **Gamillus** or a **Gamillus**-fusion protein (high purity)
- Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium or equivalent
- 6-well or 12-well tissue culture plates
- Phosphate-buffered saline (PBS)

#### Procedure:

- **Cell Seeding:** The day before transfection, seed the cells in the tissue culture plates to ensure they reach 70-90% confluency at the time of transfection.
- **Transfection Complex Preparation:** a. For each well to be transfected, dilute 1-2.5 µg of plasmid DNA into 50-100 µL of Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of DNA-transfection reagent complexes.
- **Transfection:** a. Gently add the transfection complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

- Incubation: Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 24-48 hours to allow for gene expression.
- Verification of Expression: After the incubation period, check for **Gamillus** expression using a fluorescence microscope with a standard GFP filter set.



[Click to download full resolution via product page](#)

Diagram 1: General workflow for plasmid transfection.

## Protocol 2: Live-Cell Imaging of Acidic Organelles with Gamillus

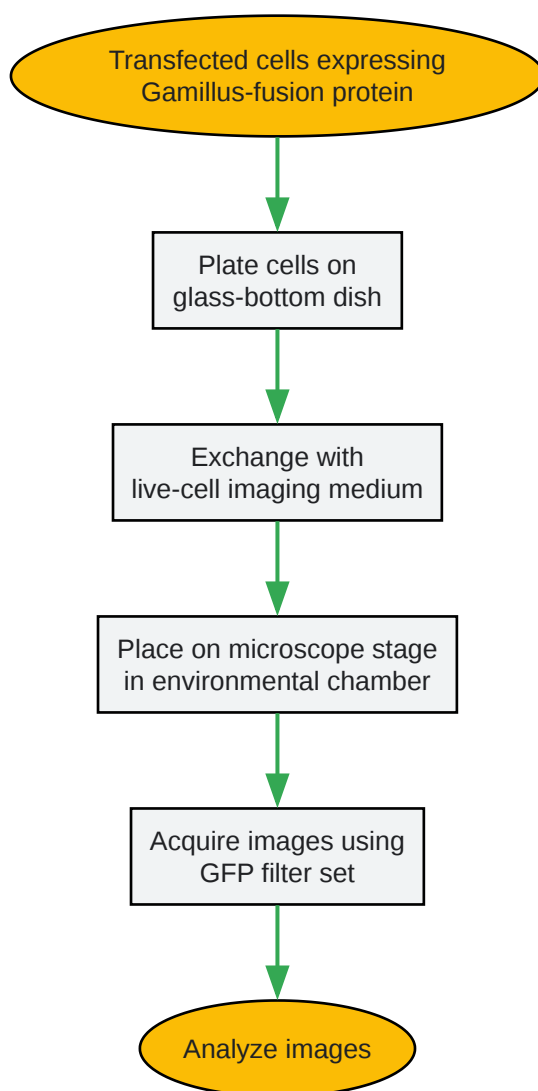
This protocol outlines the steps for imaging acidic organelles in live cells expressing a **Gamillus**-tagged protein.

Materials:

- Cells expressing the **Gamillus**-fusion protein (from Protocol 1)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO<sub>2</sub>)
- GFP filter set (Excitation: ~488 nm, Emission: ~510 nm)
- Glass-bottom dishes or chamber slides

Procedure:

- **Cell Plating:** Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution imaging. Allow the cells to adhere overnight.
- **Medium Exchange:** Before imaging, replace the culture medium with pre-warmed live-cell imaging medium. This helps to reduce background fluorescence.
- **Microscope Setup:** a. Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO<sub>2</sub> levels to equilibrate. b. Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.
- **Image Acquisition:** a. Locate the cells expressing the **Gamillus**-fusion protein. b. Acquire images using the GFP filter set. For time-lapse imaging, set the desired interval and duration. c. To confirm localization to acidic organelles, you can co-stain with a commercially available lysosomal or endosomal marker.



[Click to download full resolution via product page](#)

Diagram 2: Workflow for live-cell imaging of acidic organelles.

## Protocol 3: Super-Resolution Microscopy of Acidic Organelles using rsGamillus Variants

This protocol provides a general framework for performing PALM imaging with the reversibly switchable **Gamillus** variants, rs**Gamillus**-S and rs**Gamillus**-F.

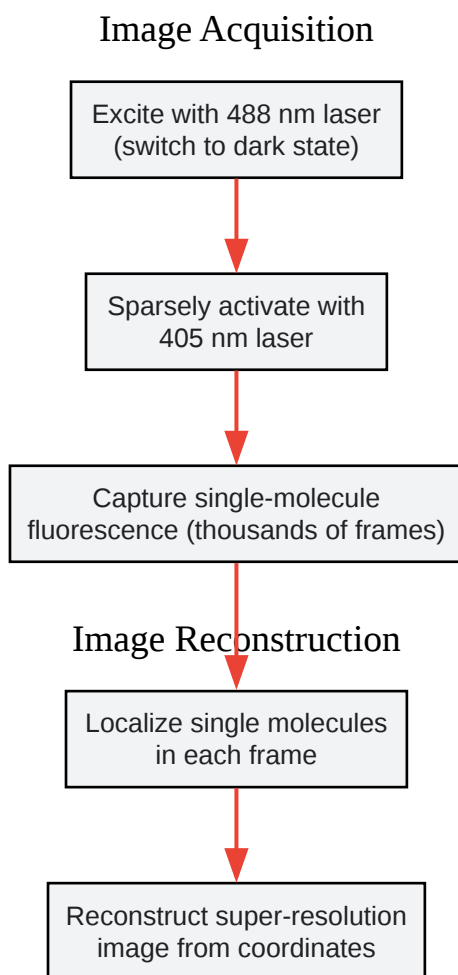
Materials:

- Cells expressing an rs**Gamillus**-fusion protein

- Super-resolution microscope (e.g., a custom-built PALM/STORM system or a commercial system)
- Activation laser (e.g., 405 nm)
- Excitation laser (e.g., 488 nm)
- High numerical aperture objective (e.g., 100x oil-immersion)
- EMCCD or sCMOS camera
- Image analysis software for single-molecule localization (e.g., ThunderSTORM, rapidSTORM)

#### Procedure:

- **Sample Preparation:** Prepare the cells expressing the rs**Gamillus**-fusion protein on high-precision coverslips as you would for standard high-resolution imaging.
- **Microscope Setup:** a. Mount the sample on the super-resolution microscope. b. Focus on the cells of interest.
- **Photoswitching and Image Acquisition:** a. Use the 488 nm laser to excite the rs**Gamillus** molecules and switch them to a dark state.<sup>[6]</sup> b. Use a low-power 405 nm laser to sparsely and stochastically reactivate a subset of the rs**Gamillus** molecules back to the fluorescent state. c. Acquire a series of images (typically thousands to tens of thousands of frames) at a high frame rate to capture the fluorescence of individual molecules before they photobleach or switch off.
- **Image Reconstruction:** a. Process the acquired image series with single-molecule localization software. The software will identify and determine the precise coordinates of each fluorescent molecule in each frame. b. Reconstruct a super-resolution image from the compiled list of molecular coordinates.



[Click to download full resolution via product page](#)

Diagram 3: Super-resolution microscopy workflow with rs**Gamillus**.

## Signaling Pathways and Applications

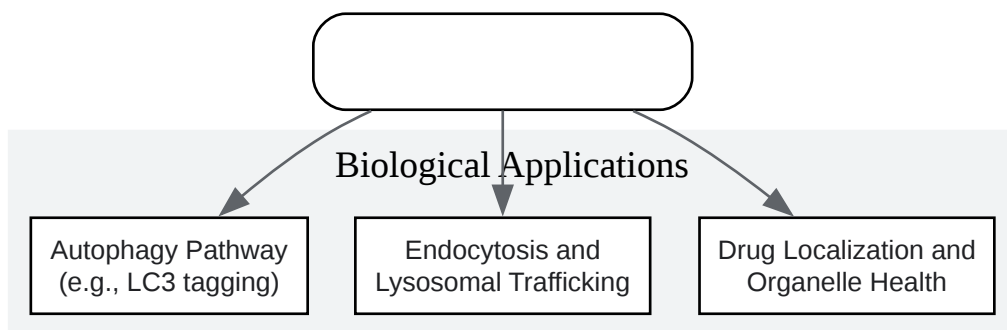
**Gamillus** and its variants are powerful tools for investigating a variety of biological phenomena involving acidic organelles.

- Autophagy: By tagging proteins that are targeted for degradation, such as LC3, with **Gamillus**, researchers can track the process of autophagosome formation and fusion with lysosomes.<sup>[3]</sup>
- Endocytosis and Lysosomal Trafficking: Fusing **Gamillus** to receptors or ligands allows for the visualization of their internalization and subsequent trafficking through the endo-



lysosomal pathway.

- **Drug Discovery:** In drug development, **Gamillus** can be used to study the subcellular localization of drug candidates and their effects on the morphology and function of acidic organelles.



[Click to download full resolution via product page](#)

Diagram 4: Key applications of **Gamillus** in cell biology.

## Conclusion

**Gamillus** represents a significant advancement in fluorescent protein technology, providing a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its application in super-resolution microscopy further expands its utility, offering researchers the ability to explore the intricate structures and processes within these vital cellular compartments at the nanoscale. These application notes and protocols provide a starting point for utilizing **Gamillus** to its full potential in a wide range of research and drug discovery applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamillus: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 3. biocompare.com [biocompare.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Tolerant Reversibly Switchable Green Fluorescent Protein for Super-resolution Imaging under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsGamillus, acid-tolerant green reversibly switchable fluorescent protein, developed - ResOU [resou.osaka-u.ac.jp]
- 8. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gamillus: Illuminating the Acidic Landscape of the Cell for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192768#gamillus-for-super-resolution-microscopy-of-acidic-organelles]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)